Superior In Vitro Potency Against Plasmodium Hepatic Stages
Chlorproguanil demonstrates significantly greater activity against hepatic stages of Plasmodium compared to proguanil. In an in vitro model using cultured BALB/c mouse hepatocytes infected with P. yoelii yoelii, proguanil was inactive at a concentration of 10⁻⁸ M, whereas chlorproguanil and its active metabolite, chlorcycloguanil, were fully active at this and lower concentrations [1].
| Evidence Dimension | In vitro activity against hepatic schizonts |
|---|---|
| Target Compound Data | Fully active at 10⁻⁸ M |
| Comparator Or Baseline | Proguanil: Inactive at 10⁻⁸ M |
| Quantified Difference | >100-fold higher potency |
| Conditions | P. yoelii yoelii in cultured BALB/c mouse hepatocytes |
Why This Matters
This indicates a fundamental difference in the intrinsic activity of the parent drug, which can be crucial for researchers studying liver-stage malaria or prophylaxis models.
- [1] Eriksson B, et al. Activity of dihydrofolate reductase inhibitors on the hepatic stages of Plasmodium yoelii yoelii in vitro. Trans R Soc Trop Med Hyg. 1991;85(6):725-6. doi:10.1016/0035-9203(91)90429-3 View Source
